molecular formula C20H24N2O5 B10936511 ethyl 1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}piperidine-4-carboxylate

ethyl 1-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}piperidine-4-carboxylate

Cat. No.: B10936511
M. Wt: 372.4 g/mol
InChI Key: CFKLRPCYRYWFLT-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-7-yl group, which is a key structural feature contributing to its biological properties.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The chromen-7-yl group is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)AMINO]-2-OXOETHYL}-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of the chromen-7-yl group with a piperidinecarboxylate moiety

Properties

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 1-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]piperidine-4-carboxylate

InChI

InChI=1S/C20H24N2O5/c1-3-26-20(25)14-6-8-22(9-7-14)12-18(23)21-15-4-5-16-13(2)10-19(24)27-17(16)11-15/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,21,23)

InChI Key

CFKLRPCYRYWFLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C

Origin of Product

United States

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